molecular formula C25H20N2O4 B2689832 (E)-4-(2-cyano-3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate CAS No. 469875-25-0

(E)-4-(2-cyano-3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate

Cat. No.: B2689832
CAS No.: 469875-25-0
M. Wt: 412.445
InChI Key: DVSKILMXOVUFJP-HMMYKYKNSA-N
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Description

(E)-4-(2-cyano-3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. The molecule features:

  • A 2-cyano group attached to the enone system, which enhances electron-withdrawing properties and may influence reactivity or binding interactions.
  • A 2-methoxyphenylamino substituent, contributing steric bulk and hydrogen-bonding capabilities.
  • A 4-methylbenzoate ester moiety, providing lipophilicity and structural similarity to bioactive esters used in agrochemicals or pharmaceuticals.

Synthesis routes may parallel methodologies for related benzoate esters, such as esterification of phenolic intermediates with acyl chlorides, as seen in analogous compounds .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-17-7-11-19(12-8-17)25(29)31-21-13-9-18(10-14-21)15-20(16-26)24(28)27-22-5-3-4-6-23(22)30-2/h3-15H,1-2H3,(H,27,28)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSKILMXOVUFJP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-cyano-3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate is a complex organic molecule that has garnered interest for its potential biological activities. Its unique structure, which incorporates functional groups such as cyano, amino, and methoxy, suggests various mechanisms of action that could be exploited in therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H19N2O4\text{C}_{20}\text{H}_{19}\text{N}_{2}\text{O}_{4}

Key Functional Groups

  • Cyano Group : Known for its ability to participate in various chemical reactions, enhancing the compound's reactivity.
  • Methoxy Group : Often associated with increased lipophilicity, which may improve bioavailability.
  • Amino Group : Plays a crucial role in biological interactions, potentially facilitating binding to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study conducted by Shinde et al. (2022) reported that derivatives similar to this compound showed promising antibacterial and antifungal activities against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL for certain bacterial strains .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A computational study suggested that the compound could interact with topoisomerase II, an essential enzyme in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a target for cancer therapy .

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within cells. This interaction may alter the activity of these proteins, leading to downstream effects such as:

  • Induction of apoptosis in cancer cells.
  • Disruption of microbial cell wall synthesis in bacteria.

Data Table: Biological Activities Overview

Activity TypePathogen/Cell TypeMIC (µg/mL)Reference
AntibacterialEscherichia coli50Shinde et al.
AntifungalCandida albicans75Shinde et al.
AnticancerHuman cancer cell linesIC50 = 25Nigro et al.

Case Study 1: Antimicrobial Efficacy

In a study published in 2022, researchers synthesized several derivatives of the target compound and evaluated their antimicrobial efficacy against clinical isolates. The results showed that modifications to the methoxy group significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that structural optimization could lead to more potent antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the effects of the compound on ovarian cancer cells. The study employed flow cytometry and Western blot analysis to assess apoptosis markers after treatment with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound effectively induces cell death in malignant cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of functional groups distinguishes it from analogous esters and enones. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Hypothesized Bioactivity
(E)-4-(2-cyano-3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate Enone, cyano, 2-methoxyphenylamino, 4-methylbenzoate ~434.4 (estimated) Kinase inhibition, herbicidal activity
Metsulfuron-methyl Sulfonylurea, triazine, methyl benzoate 381.4 Herbicide (ALS inhibitor)
Ethyl 4-hydroxybenzoate Phenolic ester 166.2 Preservative, antifungal agent
Triflusulfuron-methyl Sulfonylurea, trifluoroethoxy, triazine 492.4 Herbicide (sulfonylurea class)

Key Differences and Implications:

Enone-Cyano System: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound’s α,β-unsaturated ketone and cyano group may enable Michael addition reactivity or serve as a pharmacophore in enzyme inhibition. This contrasts with sulfonylureas, which inhibit acetolactate synthase (ALS) via urea-triazine interactions .

Lipophilicity : The 4-methylbenzoate ester increases logP compared to polar sulfonylureas, suggesting better membrane permeability but reduced aqueous solubility.

Physicochemical Properties:

  • Solubility: Predicted to be lower than sulfonylureas due to the aromatic ester but higher than nonpolar agrochemicals.
  • Stability: The enone system may confer susceptibility to nucleophilic attack or photodegradation, unlike stable triazine-based herbicides .

Notes on Data Limitations and Methodologies

  • Bioactivity Data : The hypothesized herbicidal or kinase-inhibitory effects are inferred from structural analogs; direct biochemical assays are needed for validation.
  • Synthesis Gaps: Detailed synthetic protocols remain speculative, though esterification and enone-forming reactions (e.g., Claisen-Schmidt condensations) are likely steps .

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